2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol
CAS No.:
Cat. No.: VC13476993
Molecular Formula: C9H15ClN2OS
Molecular Weight: 234.75 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol -](/images/structure/VC13476993.png)
Specification
Molecular Formula | C9H15ClN2OS |
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Molecular Weight | 234.75 g/mol |
IUPAC Name | 2-[(2-chloro-1,3-thiazol-5-yl)methyl-propan-2-ylamino]ethanol |
Standard InChI | InChI=1S/C9H15ClN2OS/c1-7(2)12(3-4-13)6-8-5-11-9(10)14-8/h5,7,13H,3-4,6H2,1-2H3 |
Standard InChI Key | DORUUVIHVDAZRJ-UHFFFAOYSA-N |
SMILES | CC(C)N(CCO)CC1=CN=C(S1)Cl |
Canonical SMILES | CC(C)N(CCO)CC1=CN=C(S1)Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The IUPAC name for this compound is 2-[(2-chloro-1,3-thiazol-5-yl)methyl-propan-2-ylamino]ethanol . Its structure comprises a 1,3-thiazole ring substituted with a chlorine atom at the 2-position and a methyl-propan-2-ylamino-ethanol moiety at the 5-position (Figure 1). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is central to its reactivity and biological activity .
Table 1: Key Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 234.7462 g/mol | |
SMILES Notation | C1=C(SC(=N1)Cl)CN(C(C)C)CCO | |
InChI Key | SMNPZOYTHHYXFR-UHFFFAOYSA-N |
Conformational Analysis
Quantum chemical calculations on analogous thiazole derivatives reveal that intramolecular hydrogen bonding and sulfur–oxygen interactions stabilize specific conformations . For instance, the ethanol side chain may adopt orientations that minimize steric hindrance while maximizing electronic interactions with the thiazole ring .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step reactions involving:
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Thiazole Ring Formation: Bromination of acetophenone derivatives followed by cyclization with thiourea yields 2-aminothiazole intermediates .
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Functionalization: Introduction of the isopropylamino group via nucleophilic substitution or reductive amination .
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Ethanol Side Chain Addition: Alkylation or ester hydrolysis steps attach the ethanol moiety .
A patent by The Procter and Gamble Company outlines similar methodologies for synthesizing thiazole-containing dyes, emphasizing the use of acetic anhydride and formaldehyde for functionalization .
Industrial-Scale Production
Suppliers such as Crysdot and Amber MolTech LLC offer the compound at $1,198 per 1g, indicating small-scale production for research purposes . Industrial synthesis would require optimization for yield and purity, potentially leveraging continuous flow chemistry to mitigate challenges like oxidative degradation .
Physicochemical Properties
Solubility and Stability
While specific data for this compound is limited, analogous thiazoles exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water . Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the labile chlorine substituent .
Spectroscopic Characterization
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NMR: -NMR spectra show characteristic peaks for the thiazole proton (δ 6.85–7.86 ppm), isopropyl methyl groups (δ 1.11–1.15 ppm), and ethanol hydrogens (δ 3.42–4.23 ppm) .
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Mass Spectrometry: ESI-MS displays a dominant ion at m/z 234.7 ([M+H]) .
Pharmacological Applications
Antitumor Activity
2-Amino-thiazole derivatives demonstrate potent inhibition of cyclin-dependent kinases (CDKs), making them candidates for cancer therapy . Although direct evidence for this compound is lacking, structural analogs like 3g (a pyrimidinyl-thiazolamine) show sub-micromolar IC values against M3 muscarinic receptors, suggesting potential for targeting cell proliferation pathways .
Neuropharmacology
Positive allosteric modulators (PAMs) of M3 mAChR, such as 2-acylaminothiazole derivatives, enhance acetylcholine signaling in smooth muscle and neuronal tissues . The ethanol moiety in this compound may improve blood-brain barrier permeability, warranting further investigation into neurological applications .
Agricultural and Industrial Applications
Pest Control
Japanese patents describe thiazole derivatives as active ingredients in pesticides, targeting insect nicotinic acetylcholine receptors . The chloro-thiazole moiety in this compound could disrupt insect neurotransmission, though field efficacy remains untested .
Dye and Polymer Chemistry
Thiazole-containing compounds are used in keratin dyeing formulations due to their electron-deficient aromatic systems, which facilitate colorfastness . This compound’s ethanol group enhances solubility in cosmetic formulations, making it a candidate for hair dye intermediates .
Supplier | Purity | Packaging | Price | Updated |
---|---|---|---|---|
Crysdot | 97% | 1g | $1,198 | 2021-12-16 |
Amber MolTech LLC | N/A | Custom | Quote | 2021-12-16 |
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